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Compound of Interest

Compound Name: Spiro[5.5]undecane

Cat. No.: B092164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,7-dioxaspiro[5.5]undecane is a spiroketal, a structural motif found in a variety of natural

products, including insect pheromones and marine toxins. Its rigid conformational nature and

the influence of anomeric effects make it an important target for stereoselective synthesis and

conformational analysis. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a

powerful analytical technique for the structural elucidation and conformational assessment of

such molecules. This application note provides a detailed analysis of the ¹H NMR spectrum of

1,7-dioxaspiro[5.5]undecane, including assigned chemical shifts and coupling constants, a

standardized experimental protocol for spectral acquisition, and graphical representations of

the molecular structure and experimental workflow.

¹H NMR Spectral Data of 1,7-
Dioxaspiro[5.5]undecane
The ¹H NMR spectrum of 1,7-dioxaspiro[5.5]undecane was recorded in deuterated chloroform

(CDCl₃) at 500 MHz. The spectral data, including chemical shifts (δ) in parts per million (ppm),

multiplicity, integration, and coupling constants (J) in Hertz (Hz), are summarized in the table

below.
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

3.72–3.65 Multiplet (m) 2H - H-2ax, H-8ax

3.63–3.56 Multiplet (m) 2H - H-2eq, H-8eq

1.87–1.76 Multiplet (m) 2H - H-4ax, H-10ax

1.64–1.47 Multiplet (m) 8H -

H-3, H-4eq, H-5,

H-9, H-10eq, H-

11

1.43
Triplet of

doublets (td)
2H 13.3, 4.2 H-3ax, H-9ax

Note: The assignments are based on the expected chemical shifts for protons in a spiroketal

system and may require further 2D NMR experiments for unambiguous confirmation.

Experimental Protocol
This section outlines a general protocol for acquiring the ¹H NMR spectrum of 1,7-

dioxaspiro[5.5]undecane.

1. Sample Preparation

Materials:

1,7-dioxaspiro[5.5]undecane (approx. 5-10 mg)

Deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS)

NMR tube (5 mm diameter)

Pipettes

Vortex mixer

Procedure:
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Weigh approximately 5-10 mg of 1,7-dioxaspiro[5.5]undecane and place it in a clean, dry

vial.

Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.

Gently vortex the mixture until the sample is completely dissolved.

Transfer the solution into a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

Instrument: 500 MHz NMR Spectrometer

Probe: 5 mm broadband probe

Software: Standard spectrometer software (e.g., TopSpin, VnmrJ)

Parameters:

Parameter Value

Nucleus ¹H

Solvent CDCl₃

Temperature 298 K

Pulse Program zg30

Number of Scans 16

Relaxation Delay 1.0 s

Acquisition Time 3.28 s

Spectral Width 12 ppm

| Receiver Gain | Adjusted to avoid clipping |

3. Data Processing
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Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum manually or automatically to obtain a pure absorption lineshape.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Integrate the signals to determine the relative number of protons.

Analyze the multiplicities and measure the coupling constants of the signals.

Visualizations
The following diagrams illustrate the molecular structure with proton environments and the

experimental workflow for ¹H NMR analysis.

Caption: Structure of 1,7-dioxaspiro[5.5]undecane with proton environments.
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Caption: Experimental workflow for ¹H NMR analysis.
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To cite this document: BenchChem. [Application Note: 1H NMR Spectrum Analysis of 1,7-
Dioxaspiro[5.5]undecane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092164#1h-nmr-spectrum-analysis-of-1-7-dioxaspiro-
5-5-undecane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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